N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide
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Overview
Description
N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohepta[b]thiophene ring, and a hexafluoropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE typically involves multiple stepsThe final step involves the coupling of this intermediate with benzamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the various steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the cyclohepta[b]thiophene ring, while reduction can lead to the formation of amines or other reduced species .
Scientific Research Applications
N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The cyano group and the cyclohepta[b]thiophene ring play crucial roles in its binding to these targets, which can include enzymes, receptors, or other proteins. The hexafluoropropan-2-yl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
- N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetami de
Uniqueness
N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE is unique due to its combination of a cyano group, a cyclohepta[b]thiophene ring, and a hexafluoropropan-2-yl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H17F6N3OS |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C20H17F6N3OS/c21-19(22,23)18(20(24,25)26,28-16(30)12-7-3-1-4-8-12)29-17-14(11-27)13-9-5-2-6-10-15(13)31-17/h1,3-4,7-8,29H,2,5-6,9-10H2,(H,28,30) |
InChI Key |
SGXYDSLFQLQRJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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